molecular formula C16H15N3O3S B2378778 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 953204-69-8

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

Cat. No. B2378778
CAS RN: 953204-69-8
M. Wt: 329.37
InChI Key: HNLOTTUTKSPNLM-UHFFFAOYSA-N
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Description

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antagonistic Properties for Adenosine Receptors

4-(4-Methoxyphenyl)-2-aminothiazole and related derivatives, including compounds with structural similarities to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide, have been synthesized and evaluated as selective antagonists for human adenosine A3 receptors. These compounds, particularly N-[3-(4-methoxy-phenyl)-[1,2,4]thiadiazol-5-yl]-acetamide, displayed strong binding affinity and selectivity for human adenosine A3 receptors. This is significant in the context of adenosine receptor research, particularly for understanding the signal transduction pathways of these receptors (Jung et al., 2004).

Enzyme Inhibitory Activities

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio acetamides, similar in structure to the compound , have been synthesized and evaluated for their inhibition potential against various enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). These compounds have shown significant inhibitory activities, suggesting their potential application in the treatment of disorders related to these enzymes (Virk et al., 2018).

Synthesis and Applications in Antibiotics

The compound is structurally related to 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key moiety in clinically useful cephem antibiotics. The synthesis process of these compounds involves a series of transformations starting from aminoisoxazoles. This indicates the relevance of similar structures in the development of new antibiotics (Tatsuta et al., 1994).

Anticancer Activity

Compounds structurally related to 2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide have been synthesized and evaluated for their anticancer activities. Specifically, N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed promising anticancer activities against specific cell lines, indicating potential therapeutic applications in oncology (Evren et al., 2019).

Synthesis and Biological Evaluation in Coordination Chemistry

Pyrazole-acetamide derivatives, which are structurally similar, have been synthesized and characterized, leading to the formation of novel coordination complexes with significant antioxidant activity. This suggests potential applications in the field of coordination chemistry and as antioxidants (Chkirate et al., 2019).

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been found to have a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . This suggests that the specific substituents in this compound, such as the 3-methoxyphenyl and 4-methyl-1,3-thiazol-2-yl groups, could be key to its interaction with its targets.

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . This suggests that the compound could potentially affect multiple biochemical pathways related to these activities.

Result of Action

Given the wide range of biological activities associated with oxazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.

properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-9-23-16(17-10)18-15(20)8-12-7-14(22-19-12)11-4-3-5-13(6-11)21-2/h3-7,9H,8H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLOTTUTKSPNLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-methoxyphenyl)isoxazol-3-yl)-N-(4-methylthiazol-2-yl)acetamide

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